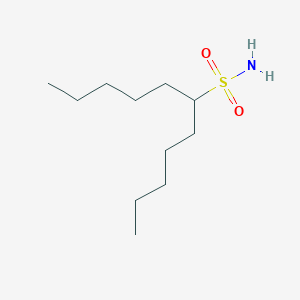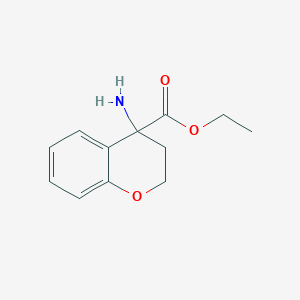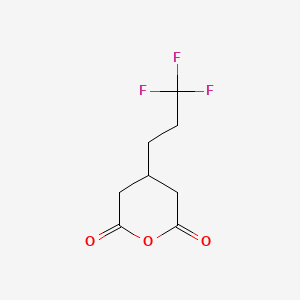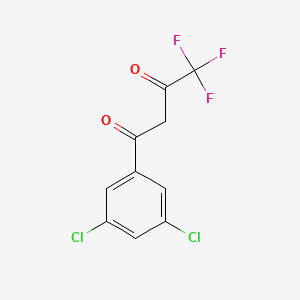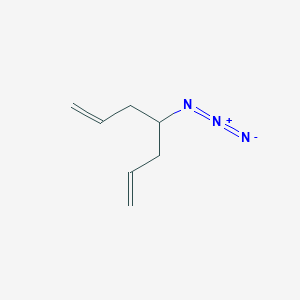
4-Azidohepta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidohepta-1,6-diene is a chemical compound with the molecular formula C7H11N3. . The compound consists of a hepta-1,6-diene backbone with an azido group (-N3) attached to the fourth carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidohepta-1,6-diene typically involves the azidation of hepta-1,6-diene. One common method is the reaction of hepta-1,6-diene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 4-Azidohepta-1,6-diene can undergo various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amines or amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve copper(I) catalysts and mild reaction conditions.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic conditions.
Reduction Reactions: Utilize hydrogen gas and palladium or platinum catalysts.
Major Products Formed:
Cycloaddition Reactions: Triazoles.
Substitution Reactions: Amines or amides.
Reduction Reactions: Primary amines.
Aplicaciones Científicas De Investigación
4-Azidohepta-1,6-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Azidohepta-1,6-diene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloadditions and substitutions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes or triazoles, which can then interact with other molecules to exert their effects .
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers.
Chloroprene: A chlorinated diene used in the production of neoprene, a type of synthetic rubber.
Uniqueness of 4-Azidohepta-1,6-diene: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
4-azidohepta-1,6-diene |
InChI |
InChI=1S/C7H11N3/c1-3-5-7(6-4-2)9-10-8/h3-4,7H,1-2,5-6H2 |
Clave InChI |
YWPONUXITUHEPF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC=C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


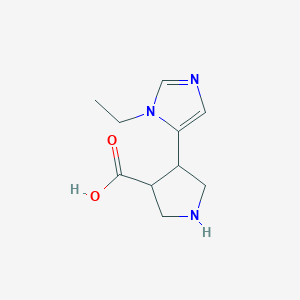

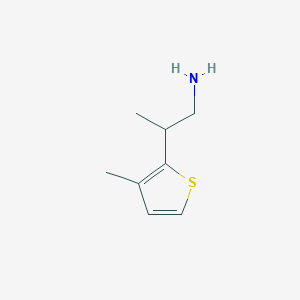
![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
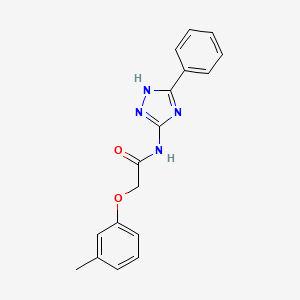
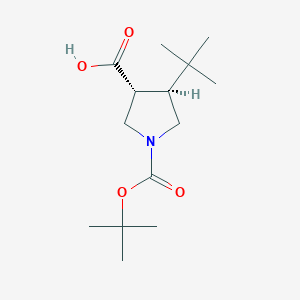
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)

![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
